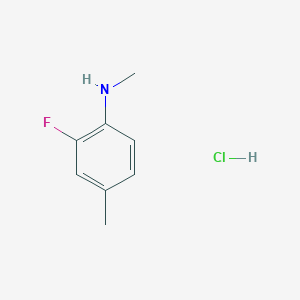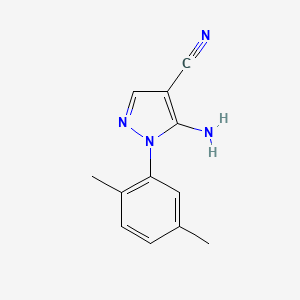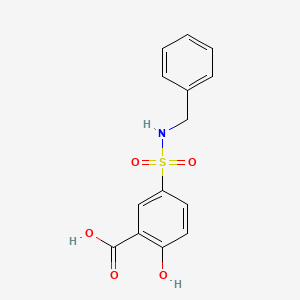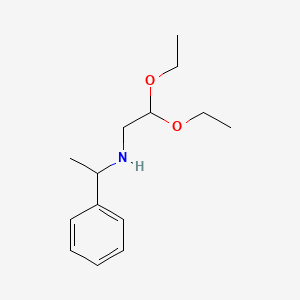![molecular formula C6H11NO2 B2661275 (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole CAS No. 694439-02-6](/img/structure/B2661275.png)
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
説明
“(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole” is a chemical compound with the molecular formula C11H19NO4 . It is also known as "(4aR,7aS)-rel-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6 (3H)-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI Key for this compound is YTGMDYKVUYMIQK-DTORHVGOSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.27 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.76, indicating its lipophilicity . It is very soluble, with a solubility of 36.0 mg/ml .科学的研究の応用
1. Drug Discovery and Development
The structure of hexahydro-2H-thieno[2,3-c]pyrrole has been explored as a potential scaffold in drug discovery. It serves as a low molecular weight polar scaffold for constructing compound libraries used in searching for new drugs. Syntheses of derivatives of this bicyclic scaffold were developed, highlighting its versatility in drug development (Yarmolchuk et al., 2011).
2. Materials Science and Supercapacitor Applications
Poly(2,3,4a,9a-tetrahydro[1,4]dioxino[2,3-b]thieno[3,4-e][1,4]dioxine) (pTDTD) and poly(7-butyl-3,4a,7,9a-tetrahydro-2H-[1,4]dioxino[2′,3′:5,6][1,4]dioxino[2,3-c]pyrrole) (pTDDP) have been synthesized and investigated for their supercapacitive properties. These novel redox-active electrode materials exhibit promising potential in solid-state supercapacitor applications, demonstrating the diverse utility of the compound in materials science (Yigit et al., 2013).
3. Chemical Synthesis and Structural Analysis
The compound has been used in the synthesis of various derivatives for detailed structural analysis. For instance, derivatives like 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol have been synthesized, showcasing the compound’s role in complex chemical syntheses and subsequent structural studies using techniques like X-ray diffraction (Gallagher et al., 1993).
4. Sustainable Chemistry
In the realm of sustainable chemistry, the pyrrole heterocycle, a key component of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole, is used in catalytic syntheses. These syntheses involve secondary alcohols and amino alcohols, contributing to the development of sustainable chemical processes and materials (Michlik & Kempe, 2013).
5. Photoluminescent Materials
The compound has been incorporated into photoluminescent materials. For example, π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been synthesized, exhibiting strong photoluminescence and potential for electronic applications due to their stability and solubility (Beyerlein & Tieke, 2000).
Safety and Hazards
The compound carries a warning signal word . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIYKJSFPCMLX-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2661195.png)

![N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2661197.png)
![methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate](/img/structure/B2661198.png)

![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2661203.png)


![2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid](/img/structure/B2661209.png)
![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2661211.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)